molecular formula C9H9ClN2O B1345048 (5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine CAS No. 1017782-51-2

(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine

Cat. No. B1345048
M. Wt: 196.63 g/mol
InChI Key: UTUDOEKMJVZXSM-UHFFFAOYSA-N
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Description

“(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine” is a biochemical used for proteomics research . It has a molecular formula of C9H9ClN2O and a molecular weight of 196.63 .


Synthesis Analysis

A novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized . For this compound, there are twelve possible conformers and tautomers .


Molecular Structure Analysis

The molecule of “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine” has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . There are twelve possible conformers and tautomers for this compound .

Scientific Research Applications

Synthesis and Testing for Antidepressant Effect

  • Researchers synthesized compounds similar to (5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine, such as 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine, and tested them for antidepressant activity in mice. These compounds showed significant antidepressant effects, indicating potential therapeutic applications (Karama et al., 2016).

Antinociceptive Activity

  • A study on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, related to the chemical structure , showed varying levels of antinociceptive activity, comparable to standard drugs like dipyrone and aspirin. This suggests a potential for developing new pain relief medications (Önkol et al., 2004).

Antimicrobial Activity

  • Novel 2-substituted benzoxazole derivatives, structurally related to (5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine, were synthesized and screened for antimicrobial activity. These compounds exhibited potential as antimicrobial agents, highlighting the relevance of benzoxazole derivatives in the development of new drugs (Balaswamy et al., 2012).

Structural Analysis and Coordination Compounds

  • A study on the synthesis and structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, a compound closely related to (5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine, showed potential applications in coordination chemistry and materials science (Téllez et al., 2013).

Electrochemistry and Electrogenerated Chemiluminescence

  • Research on benzoxazole derivatives' electrochemistry and electrogenerated chemiluminescence in nonaqueous media revealed their potential in photonics and electronics due to their luminophore efficiency and high photo-stability (Zhao et al., 2015).

Future Directions

Benzoxazolinones, which include “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine”, naturally occur in plants and play a role as defense compounds against bacteria, fungi, and insects . This suggests potential future directions in exploring the use of such compounds in antibacterial and antifungal applications.

properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-11-5-9-12-7-4-6(10)2-3-8(7)13-9/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDOEKMJVZXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268638
Record name 5-Chloro-N-methyl-2-benzoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine

CAS RN

1017782-51-2
Record name 5-Chloro-N-methyl-2-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-methyl-2-benzoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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